N-(3-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide
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Overview
Description
N-(3-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide is a complex organic compound that features an indole moiety, a pyrazine ring, and an amide linkage. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Side Chain: The side chain containing the ethylamine group can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving diamines and dicarbonyl compounds.
Amide Bond Formation: The final step involves the formation of the amide bond between the indole derivative and the pyrazinecarboxylic acid using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-(3-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide
- 2-(1H-indol-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide
Uniqueness
N-(3-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide is unique due to its specific combination of an indole moiety, a pyrazine ring, and an amide linkage, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C19H21N5O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[3-[2-(5-methoxyindol-1-yl)ethylamino]-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H21N5O3/c1-27-15-2-3-17-14(12-15)5-10-24(17)11-9-22-18(25)4-6-23-19(26)16-13-20-7-8-21-16/h2-3,5,7-8,10,12-13H,4,6,9,11H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
GZGGJEGIRIYGSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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